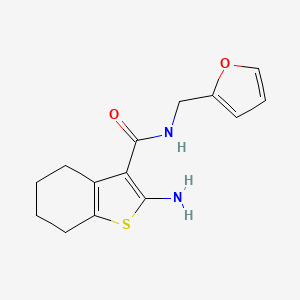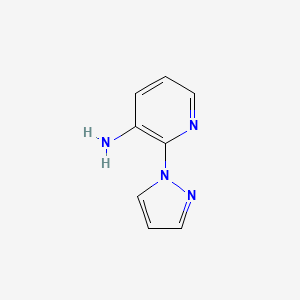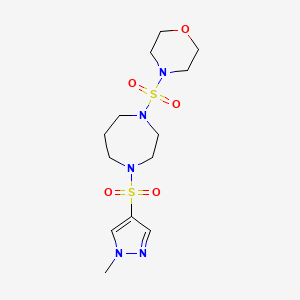![molecular formula C16H14F3N3O2 B2636910 4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile CAS No. 1436171-65-1](/img/structure/B2636910.png)
4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile is a complex organic compound that features an indole core structure. Indoles are significant heterocyclic systems found in many natural products and drugs, known for their biological activities . This compound is particularly interesting due to the presence of a trifluoromethyl group, which can enhance its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Bartoli Indole Synthesis: This method uses nitroaromatics and vinyl Grignard reagents.
Larock Indole Synthesis: This involves the palladium-catalyzed cyclization of o-iodoanilines with alkynes.
Industrial Production Methods
Industrial production of such compounds often involves optimizing these synthetic routes for large-scale production. This includes using continuous flow reactors to improve yield and reduce reaction times, as well as employing greener solvents and catalysts to minimize environmental impact .
化学反应分析
Types of Reactions
4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile has several applications in scientific research:
作用机制
The mechanism of action of 4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. Indole derivatives often bind to multiple receptors, influencing various biological pathways . The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological roles .
相似化合物的比较
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with significant biological activity.
1-Methylindole-2-carboxylic acid: Similar in structure but lacks the trifluoromethyl group.
Uniqueness
4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile is unique due to the presence of the trifluoromethyl group, which can significantly enhance its biological activity and stability compared to other indole derivatives .
属性
IUPAC Name |
4-[1-methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c1-21-13-3-2-11(16(17,18)19)6-10(13)7-14(21)15(23)22-4-5-24-9-12(22)8-20/h2-3,6-7,12H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQHVQGJIQNVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)C=C1C(=O)N3CCOCC3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2636829.png)
![ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2636832.png)

![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-propylethanediamide](/img/structure/B2636836.png)

![2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2636838.png)
![1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one](/img/structure/B2636842.png)
![N-(4-bromophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B2636843.png)


![2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2636848.png)
![N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2636849.png)
![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2636850.png)
